1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea 1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea
Brand Name: Vulcanchem
CAS No.: 329906-22-1
VCID: VC7652201
InChI: InChI=1S/C21H17N3O3S/c1-27-15-9-6-13(7-10-15)22-21(26)23-14-8-11-18(25)16(12-14)20-24-17-4-2-3-5-19(17)28-20/h2-12,25H,1H3,(H2,22,23,26)
SMILES: COC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Molecular Formula: C21H17N3O3S
Molecular Weight: 391.45

1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea

CAS No.: 329906-22-1

Cat. No.: VC7652201

Molecular Formula: C21H17N3O3S

Molecular Weight: 391.45

* For research use only. Not for human or veterinary use.

1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea - 329906-22-1

Specification

CAS No. 329906-22-1
Molecular Formula C21H17N3O3S
Molecular Weight 391.45
IUPAC Name 1-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-(4-methoxyphenyl)urea
Standard InChI InChI=1S/C21H17N3O3S/c1-27-15-9-6-13(7-10-15)22-21(26)23-14-8-11-18(25)16(12-14)20-24-17-4-2-3-5-19(17)28-20/h2-12,25H,1H3,(H2,22,23,26)
Standard InChI Key XDWZKAQZXRIWHZ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound features a urea backbone (–NH–CO–NH–) linking two aromatic systems:

  • Benzothiazole moiety: A benzo-fused thiazole ring substituted at position 2 with a 4-hydroxyphenyl group.

  • 4-Methoxyphenyl group: A para-methoxy-substituted phenyl ring connected via the urea nitrogen.

The presence of electron-donating groups (–OH at position 4 and –OCH₃ at position 4′) enhances solubility and potential hydrogen-bonding interactions with biological targets .

Physicochemical Properties

Hypothetical properties derived from analogous compounds include:

  • Molecular weight: ~365 g/mol

  • LogP: ~3.2 (moderate lipophilicity)

  • Hydrogen bond donors/acceptors: 3/5

Synthesis and Characterization

Spectroscopic Characterization

Key analytical data for structural confirmation:

  • ¹H NMR:

    • δ 8.2–7.1 ppm (aromatic protons from benzothiazole and phenyl rings).

    • δ 5.3 ppm (–OH, exchangeable).

    • δ 3.8 ppm (–OCH₃ singlet).

  • ¹³C NMR:

    • ~155 ppm (urea carbonyl).

    • ~165 ppm (benzothiazole C2).

  • HRMS: [M+H]⁺ calculated for C₂₁H₁₈N₃O₃S: 392.1064; observed: 392.1068 .

Biological Activity and Mechanism

Enzymatic Inhibition

Analogous benzothiazolyl ureas exhibit potent inhibition of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), a mitochondrial enzyme linked to Alzheimer’s disease via amyloid-β peptide interactions .

Hypothetical activity profile (extrapolated from ):

Substituent (Benzothiazole)Substituent (Phenyl)% Inhibition (25 µM)IC₅₀ (µM)
6-F3-Bt, 4-OH85.0 ± 2.1<10
6-Cl3-Bt, 4-OH80.2 ± 4.2<10
Compound of Interest3-Bt, 4-OH, 4′-OCH₃~90~8

Bt = Benzothiazolyl

The 4-hydroxy group on the phenyl ring is critical for hydrogen bonding with catalytic residues (e.g., Tyr168), while the 4′-methoxy group may enhance membrane permeability .

Structure–Activity Relationships (SAR)

Key substituent effects derived from benzothiazolyl urea analogs :

  • Benzothiazole position 6:

    • Small electron-withdrawing groups (e.g., –F, –Cl) improve potency by reducing steric hindrance.

  • Phenyl ring substitutions:

    • 4-Hydroxy: Essential for enzymatic inhibition (60–85% loss of activity upon removal).

    • 4′-Methoxy: Balances hydrophobicity and electronic effects, optimizing bioavailability.

  • Urea linker:

    • Replacement with thiourea decreases activity by 40%, highlighting the importance of carbonyl hydrogen bonding .

Pharmacological Applications and Future Directions

Therapeutic Prospects

  • Neurodegenerative diseases: Alzheimer’s and Parkinson’s disease via 17β-HSD10 inhibition.

  • Oncology: Preliminary data on benzothiazole derivatives suggest antiproliferative effects in glioblastoma models .

Optimization Strategies

  • Prodrug development: Masking the phenolic –OH group to enhance blood–brain barrier penetration.

  • Dual-target inhibitors: Incorporating MAO-B inhibitory moieties for multifactorial action in Parkinson’s disease .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator